
N-(2-amino-6-chlorophenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-amino-6-chlorophenyl)methanesulfonamide, also known as SC-19220, is a chemical compound that has been widely studied for its potential therapeutic applications. It was first synthesized in the 1980s and has since been the subject of numerous scientific investigations.
作用机制
The mechanism of action of N-(2-amino-6-chlorophenyl)methanesulfonamide involves the inhibition of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It also inhibits the activity of certain protein kinases, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
N-(2-amino-6-chlorophenyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation, inhibit tumor growth, and kill bacteria. It has also been shown to have an impact on the immune system, modulating the activity of certain immune cells.
实验室实验的优点和局限性
One advantage of using N-(2-amino-6-chlorophenyl)methanesulfonamide in lab experiments is its well-established synthesis method and mechanism of action. This allows researchers to study its effects with a high degree of precision and accuracy. However, its potential toxicity and limited solubility in water can be limiting factors in certain experiments.
未来方向
There are many potential future directions for the study of N-(2-amino-6-chlorophenyl)methanesulfonamide. One area of interest is its potential as a treatment for various types of cancer, including breast, lung, and prostate cancer. It may also have applications in the treatment of inflammatory bowel disease and other inflammatory conditions. Further research is needed to fully explore the potential therapeutic applications of this compound.
合成方法
The synthesis of N-(2-amino-6-chlorophenyl)methanesulfonamide involves the reaction of 2-amino-6-chlorobenzene sulfonamide with formaldehyde in the presence of a catalyst. The resulting product is then purified to obtain the final compound.
科学研究应用
N-(2-amino-6-chlorophenyl)methanesulfonamide has been studied for its potential as a therapeutic agent in various areas of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties.
属性
IUPAC Name |
N-(2-amino-6-chlorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-13(11,12)10-7-5(8)3-2-4-6(7)9/h2-4,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHYQQCEUIJMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC=C1Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-6-chlorophenyl)methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

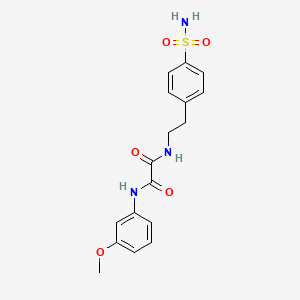
![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2910995.png)
![2-(2-bromophenyl)-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2910999.png)

![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2911002.png)
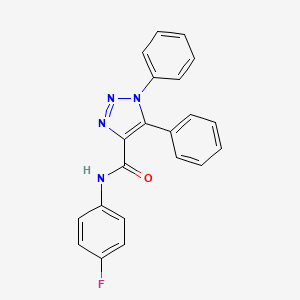
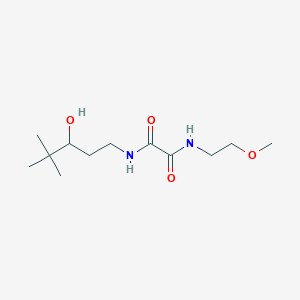
![3-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B2911006.png)
![1-[2-(3,6-Dihydro-2H-pyridin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2911007.png)
![2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide](/img/structure/B2911008.png)
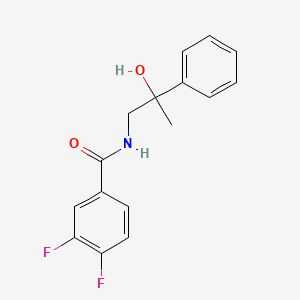
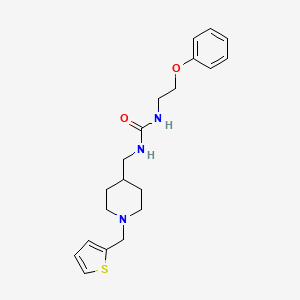
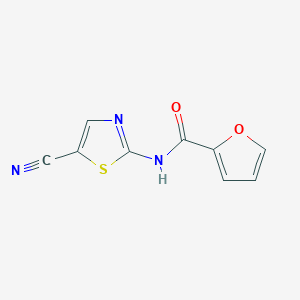
![1-[4-(Aminomethyl)piperidin-1-yl]-2-ethoxyethanone](/img/structure/B2911016.png)